2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene
Overview
Description
2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with a molecular formula of C20H30O4. This compound is characterized by its aromatic benzene ring substituted with methoxy, methyl, and ethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the alkylation of 2-methoxy-4-methylphenol with 2-(5-methyl-2-propan-2-ylphenoxy)ethanol under acidic conditions to form the intermediate compound. This intermediate is then subjected to further ethoxylation reactions to introduce the ethoxy groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A simpler compound with similar functional groups but lacking the ethoxy chains.
2-Methoxy-4-methyl-1-(1-methylethyl)benzene: Another related compound with different substituents on the benzene ring.
Uniqueness
2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene is unique due to its combination of methoxy, methyl, and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-16(2)19-8-6-17(3)14-21(19)26-13-11-24-10-12-25-20-9-7-18(4)15-22(20)23-5/h6-9,14-16H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDEHFLCAMXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOC2=C(C=C(C=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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